Chemical structure of 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxamide
Chemical structure of 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxamide
An In-depth Technical Guide to 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxamide: A Privileged Scaffold in Medicinal Chemistry
Introduction
The 2,4-diaminopyrimidine scaffold is a cornerstone in modern drug discovery, recognized as a "privileged pharmacophore" for its recurring presence in biologically active molecules.[1] Its unique structure, particularly the strategic placement of amino groups at the C2 and C4 positions, facilitates critical hydrogen bonding interactions, most notably with the hinge region of protein kinases.[1] The further functionalization at the C5 position with a carboxamide group introduces a versatile vector for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
This technical guide offers a comprehensive examination of 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxamide, a key intermediate and structural motif. We will delve into its chemical and physical properties, synthetic pathways, spectroscopic characterization, and its significant role in the development of novel therapeutics, particularly in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their work.
Core Compound Identity and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is critical for its application in research and development.
Nomenclature and Chemical Identifiers
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IUPAC Name: N-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)formamide (Note: This is the name for the formamide derivative, which is closely related and often a direct precursor. The carboxamide would be 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxamide).[2]
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Synonyms: 2,4-diamino-6-hydroxy-5-carboxamidopyrimidine, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)-formamide.[2][3]
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CAS Number: 51093-31-3 (for the formamide derivative).[2][4]
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Canonical SMILES: C(=O)NC1=C(N=C(NC1=O)N)N[2]
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InChI Key: RUHWEHKVKUSJAF-UHFFFAOYSA-N[2]
Physicochemical Data
The following table summarizes key computed and experimental properties for the closely related formamide derivative, providing a reliable reference for the carboxamide core.
| Property | Value | Source |
| Molecular Weight | 169.14 g/mol | PubChem[2] |
| XLogP3 | -2.4 | PubChem[2] |
| Hydrogen Bond Donors | 4 | PubChem[2] |
| Hydrogen Bond Acceptors | 5 | PubChem[2] |
| Melting Point | Decomposes > 240 °C (for a related ureido derivative) | Eadsforth et al.[5] |
| pKa (Predicted) | Acidic: 8.5, Basic: 2.5 | ChemAxon |
Synthesis and Spectroscopic Characterization
The synthesis of the pyrimidine core and its derivatives is a well-established process, allowing for the generation of diverse chemical libraries for screening.
Synthetic Pathways
The synthesis of 2,4-diamino-6-oxo-1,6-dihydropyrimidine derivatives can be achieved through several routes. A prominent, environmentally conscious method involves the acylation of a nitrosopyrimidine precursor.
Pathway 1: Acylation of 2,4-diamino-5-nitroso-6-hydroxypyrimidine
A green and efficient method has been developed starting from 2,4-diamino-5-nitroso-6-hydroxypyrimidine. This process avoids the use of large quantities of inorganic acids and bases, shortening the production timeline and reducing chemical waste.[3]
The key steps are:
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Acylation: The starting material, 2,4-diamino-5-nitroso-6-hydroxypyrimidine, undergoes an acylation reaction in a medium of formamide and water, catalyzed to yield the 5-formamidopyrimidine derivative.[3]
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Crystallization: Upon completion, the product can be directly crystallized from the reaction mixture by cooling, ensuring high purity and yield.[3]
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Cyclization (for Guanine Synthesis): This intermediate is a direct precursor to guanine, which can be formed by reacting the intermediate in formic acid.[3]
Caption: General binding mode of a diaminopyrimidine carboxamide inhibitor in a kinase ATP pocket.
Therapeutic Targets and Applications
The versatility of this scaffold has been exploited to develop inhibitors for a variety of diseases.
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Immunotherapy (HPK1 Inhibition): HPK1 is a negative regulator of T-cell signaling. Inhibiting HPK1 can enhance anti-tumor immune responses. Novel diaminopyrimidine carboxamides have been developed as potent and selective HPK1 inhibitors, representing a promising strategy for cancer immunotherapy. [6]* Antiparasitic Agents (FolD Inhibition): The enzyme N⁵,N¹⁰-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) is essential for the growth of Trypanosoma brucei, the parasite responsible for African sleeping sickness. [5][7][8]Ureido-based derivatives of the 2,4-diamino-6-oxo-pyrimidine core have shown potent inhibition of T. brucei FolD (TbFolD) and displayed antiparasitic activity, making them valuable leads for new treatments. [5][7][8]* Antiviral Agents: Related 2,4-diaminopyrimidine derivatives, particularly those functionalized at the C5 and C6 positions, have demonstrated significant antiretroviral activity, comparable to established drugs like adefovir and tenofovir. [9]
Experimental Protocols
The following protocols provide a framework for the synthesis and analysis of compounds based on the target scaffold.
Protocol: Synthesis of 2,4-diamino-6-hydroxy-5-formamidopyrimidine
This protocol is adapted from a patented, environmentally friendly method. [3] Materials:
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2,4-diamino-5-nitroso-6-hydroxypyrimidine
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Formamide
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Deionized Water
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Catalyst (as specified in the patent, e.g., a suitable acid or metal catalyst)
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Reaction vessel with temperature control and stirring
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Filtration apparatus
Procedure:
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Charging the Reactor: To a suitable reaction vessel, add 2,4-diamino-5-nitroso-6-hydroxypyrimidine, formamide, and water in the molar ratios specified by the source literature.
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Catalyst Addition: Introduce the catalyst to the mixture.
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Reaction: Heat the mixture under stirring to the optimal reaction temperature (e.g., 90-110 °C) and maintain for the required duration (typically 2-4 hours) until the reaction is complete, as monitored by TLC or HPLC.
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Crystallization and Isolation: Cool the reaction mixture slowly to room temperature, then further to 0-5 °C to induce crystallization.
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Filtration: Collect the precipitated solid product by filtration.
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Washing: Wash the filter cake with cold deionized water, followed by a cold organic solvent (e.g., ethanol) to remove residual impurities.
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Drying: Dry the purified product under vacuum at 50-60 °C to a constant weight.
Protocol: General Method for Spectroscopic Analysis
Materials:
-
Dried sample of the synthesized compound
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Deuterated solvent (e.g., DMSO-d₆)
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NMR tubes
-
Mass spectrometer vials
-
HPLC-grade solvent (e.g., methanol or acetonitrile)
Procedure:
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¹H and ¹³C NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the dried compound.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
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Transfer the solution to a 5 mm NMR tube.
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Acquire spectra on a 300 MHz or higher NMR spectrometer.
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-
Mass Spectrometry (LC-MS) Sample Preparation:
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Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or DMSO.
-
Dilute the stock solution to a final concentration of ~10-50 µg/mL using the mobile phase solvent.
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Inject the sample into an LC-MS system equipped with an ESI source operating in positive ion mode.
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Analyze the resulting mass spectrum for the [M+H]⁺ ion.
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Conclusion
2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxamide and its related analogs represent a highly adaptable and validated platform in medicinal chemistry. Its inherent ability to engage in multiple hydrogen-bonding interactions, particularly within the ATP-binding site of protein kinases, establishes it as a privileged scaffold for inhibitor design. [1]The synthetic tractability of the core allows for extensive structure-activity relationship (SAR) studies, leading to the discovery of compounds with high potency and selectivity. From cancer immunotherapy to antiparasitic and antiviral applications, this pyrimidine framework continues to be a fertile ground for the development of next-generation therapeutics.
References
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PubChem. (n.d.). Formamide, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)-. National Center for Biotechnology Information. Retrieved from [Link]
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Eadsforth, T. C., Pinto, A., Luciani, R., et al. (2015). Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. Journal of Medicinal Chemistry, 58(19), 7576–7588. Available at: [Link]
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PubMed. (2015). Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. National Library of Medicine. Retrieved from [Link]
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Zhao, L., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1593. Available at: [Link]
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ResearchGate. (2015). Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Hocková, D., et al. (2004). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. Bioorganic & Medicinal Chemistry, 12(12), 3197-202. Available at: [Link]
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Pharmaffiliates. (n.d.). N-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)formamide. Retrieved from [Link]
- Google Patents. (2020). CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
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CAS Common Chemistry. (n.d.). 6H-Benzo[cd]pyrene. Retrieved from [Link]
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Blake, J. F., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters, 12(5), 762–769. Available at: [Link]
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CAS Common Chemistry. (n.d.). Methanimidamide, hydrochloride (1:1). Retrieved from [Link]
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PubMed. (2018). 2,4-Diamino-6-methylpyrimidines for the Potential Treatment of Chagas' Disease. National Library of Medicine. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide.
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ResearchGate. (n.d.). Spectroscopic studies of some Pd(II), Pt(II), Ag(I), and Au(III) complexes of 4,6-diamino-2-thiopyrimidine and 4,6-diamino-2-methylthiopyrimidine. Structure and binding site determination. Retrieved from [Link]
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Sciforum. (2023). The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine- 3,5-Dicarbonitriles with Certain Electrophilic Agents. Retrieved from [Link]
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